(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-methylphenylpiperazine with benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and chloroacetic acid under reflux conditions to yield the final thiazolidinone compound. The reaction conditions often require the use of organic solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring is known to interact with various biological pathways, potentially leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups attached to different core structures.
Piperazine derivatives: Compounds with piperazine moieties but different functional groups.
Uniqueness
(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3OS2 |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3OS2/c1-17-6-5-9-19(14-17)24-12-10-23(11-13-24)16-25-21(26)20(28-22(25)27)15-18-7-3-2-4-8-18/h2-9,14-15H,10-13,16H2,1H3/b20-15+ |
InChI Key |
YGRLWSPJCRHZNC-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Origin of Product |
United States |
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